molecular formula C28H32N4O7 B6521839 methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-25-8

methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6521839
CAS RN: 896371-25-8
M. Wt: 536.6 g/mol
InChI Key: WGDFZOIOILCAMG-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a benzodioxole, a piperazine ring, a hexyl chain, and a tetrahydroquinazoline. Benzodioxole is a heterocyclic compound containing a methylenedioxy functional group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Tetrahydroquinazoline is a type of quinazoline, a class of organic compounds with a naphthalene-like structure, where two carbon atoms are replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzodioxole and piperazine rings, along with the tetrahydroquinazoline, would contribute to the rigidity of the molecule, while the hexyl chain would provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the benzodioxole might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of multiple polar functional groups and rings could impact its solubility, boiling point, melting point, and other properties .

Future Directions

Future research could involve studying this compound’s potential applications, such as its use in medicine or other fields. This would involve extensive testing and analysis .

properties

IUPAC Name

methyl 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O7/c1-37-27(35)20-7-8-21-22(16-20)29-28(36)32(26(21)34)10-4-2-3-5-25(33)31-13-11-30(12-14-31)17-19-6-9-23-24(15-19)39-18-38-23/h6-9,15-16H,2-5,10-14,17-18H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFZOIOILCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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